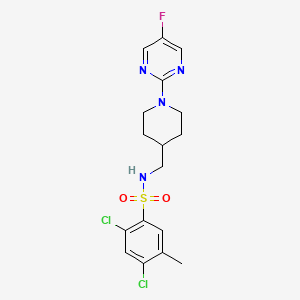
2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19Cl2FN4O2S and its molecular weight is 433.32. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adsorption and Corrosion Inhibition
A study on the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds structurally related to the one , highlights their effectiveness in protecting iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, showing that these compounds can significantly inhibit corrosion on various iron surfaces due to their strong binding energies (S. Kaya et al., 2016).
Facilitation of Chemical Reactions
Another research area involves the facilitation of addition-elimination reactions in pyrimidines and purines, which are key steps in the synthesis of many pharmaceuticals. A study demonstrated that certain reactions are dramatically accelerated in the presence of specific solvents and catalysts, highlighting the compound's relevance in synthetic chemistry (H. Whitfield et al., 2003).
Antitumor and Anticancer Activities
Research on sulfonamide derivatives, including those structurally similar to the chemical , has shown promising antitumor activities. These compounds have been designed to include functional groups that target specific biological pathways, leading to the development of potential anticancer drugs. Studies indicate these compounds exhibit significant inhibitory effects on tumor growth and proliferation through inducing apoptosis and autophagy pathways (Z. Huang et al., 2001; H. Gul et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds containing the benzenesulfonamide moiety, including CCR5 antagonists with potential applications in HIV-1 infection prevention, have been extensively studied. These investigations provide valuable insights into the chemical and physical properties of such compounds, contributing to the development of new therapeutic agents (Cheng De-ju, 2015).
COX-2 Inhibition for Anti-inflammatory Applications
Sulfonamide derivatives have also been explored for their COX-2 inhibitory effects, leading to the identification of compounds with potential applications in treating inflammation-related diseases. These studies highlight the compound's relevance in medicinal chemistry and drug development processes (Hiromasa Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2FN4O2S/c1-11-6-16(15(19)7-14(11)18)27(25,26)23-8-12-2-4-24(5-3-12)17-21-9-13(20)10-22-17/h6-7,9-10,12,23H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCADCVZUGPIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

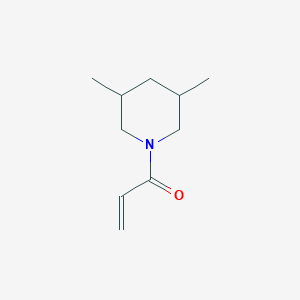
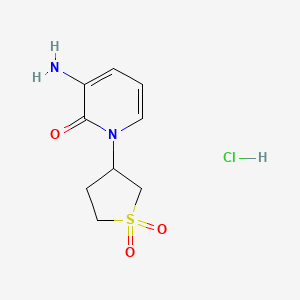
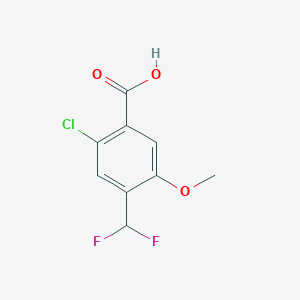
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)
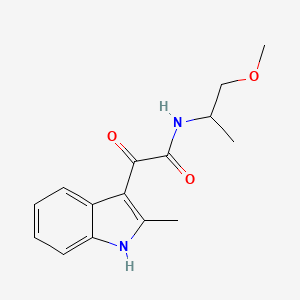
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)
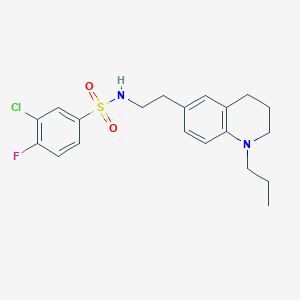

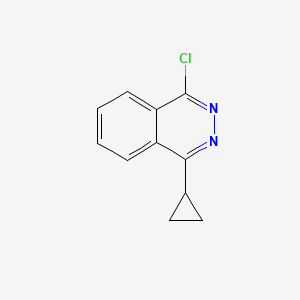

![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)